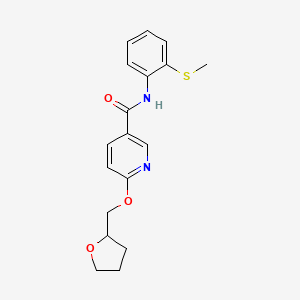

![molecular formula C22H15N3OS B2467573 N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-萘酰胺 CAS No. 893968-59-7](/img/structure/B2467573.png)

N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . A consolidated synthetic strategy can link these cores to afford an extended hydrophobic scaffold bearing a free NH group, a carbonyl moiety, and a lactone group . This increases the polarity, promoting solubility and improving binding affinity by forming H-bonds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗癌活性

该化合物已对其在人癌细胞系中的细胞毒性进行了研究,包括 HepG2 和 MDA-MB-231。值得注意的是,一种衍生物——2-(6-(4-氯苯基)咪唑并[2,1-b]噻唑-3-基)-N-(6-(4-(4-甲氧基苄基)哌嗪-1-基)吡啶-3-基)乙酰胺——对 MDA-MB-231 显示出有希望的抑制活性(IC50 = 1.4 μM),与索拉非尼(IC50 = 5.2 μM)相比。 它还显示出对 MDA-MB-231 相对于 HepG2 细胞系的的选择性 .

双杂环

双杂环,包括咪唑并[2,1-b]噻唑,具有多种生物学和药理学活性。 这些化合物在 DNA 结合应用、抗结核治疗、抗菌剂等方面具有重要意义 .

抗结核活性

某些咪唑并[2,1-b]噻唑衍生物已显示出抗结核活性。 例如,苯并-[d]-咪唑并-[2,1-b]噻唑衍生物 IT10 对结核分枝杆菌 (Mtb) H37Ra 显示出有效的作用,而没有急性细胞毒性 .

抗真菌特性

咪唑并[2,1-b]噻唑已被研究用作抗真菌剂。 虽然还需要进一步研究,但它们在对抗真菌感染方面的潜力值得关注 .

抗炎作用

虽然尚未直接针对该化合物进行研究,但咪唑并[2,1-b]噻唑在其他情况下已显示出抗炎特性 .

降压潜力

作用机制

Target of Action

The compound N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been found to target the Sirtuin-1 (SIRT1) enzyme . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .

Mode of Action

This compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of its target proteins .

Biochemical Pathways

The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can affect multiple biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play key roles in cellular processes. For instance, it can deacetylate p53, a protein that regulates the cell cycle and acts as a tumor suppressor. The deacetylation of p53 by SIRT1 can inhibit its activity, potentially affecting the cell cycle and apoptosis pathways .

Pharmacokinetics

The compound’s design and synthesis were predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models . These models can provide insights into the compound’s bioavailability, distribution, metabolism, and potential toxicity, which are crucial aspects of its pharmacokinetic profile .

Result of Action

The activation of SIRT1 by N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can lead to various molecular and cellular effects. For instance, it can modulate the activity of proteins involved in cellular processes such as aging, inflammation, and metabolism . Furthermore, the compound has shown potential antitumor , anti-inflammatory, and antidiabetic activities .

未来方向

属性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWNDBPFNQOLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

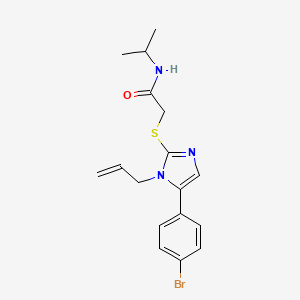

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)

![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)

![2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride](/img/structure/B2467506.png)

![4-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2467507.png)

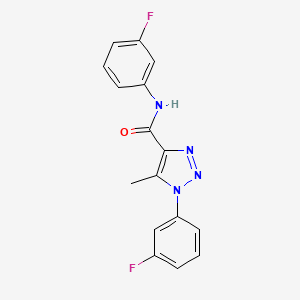

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2467508.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)

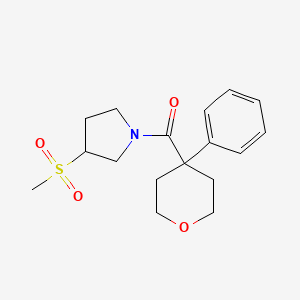

![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)